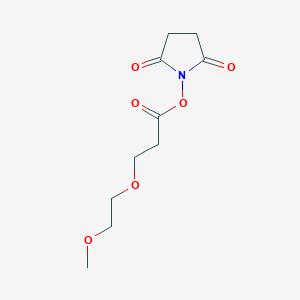

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate

Descripción general

Descripción

“2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate” is a click linker for antibody-drug-conjugation (ADC) .

Molecular Structure Analysis

The InChI code for this compound is1S/C15H18N2O8/c18-11-1-2-12(19)16(11)6-8-24-10-9-23-7-5-15(22)25-17-13(20)3-4-14(17)21/h1-2H,3-10H2 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound is soluble in DMSO, DCM, DMF . Its molecular weight is 245.23 . The physical form of the compound can vary from colorless to yellow and can be a liquid, semi-solid, solid, or lump .Aplicaciones Científicas De Investigación

Protein-Protein Interactions (PPIs) Elucidation

This compound is used as a DSSO Crosslinker in mass spectrometry to study protein-protein interactions. The post-cleavage spacer it provides allows for the unambiguous identification of tagged peptides by collision-induced dissociation in tandem MS .

Antibody-Drug Conjugation (ADC)

It serves as a click linker for ADCs, which are complex molecules designed to deliver potent cytotoxic drugs to specific cancer cells .

Anticonvulsant Research

The compound has been explored for its potential as an anticonvulsant. Researchers have synthesized derivatives of this compound to study their efficacy in vivo and in vitro as new anticonvulsants .

Anti-Nociceptive Drug Candidate

In related studies, derivatives of this compound have been identified as candidates for anti-nociceptive drugs, which are used to reduce sensitivity to painful stimuli .

Amino Acid Protection

It has been used as a reagent more convenient and mild than benzyl carbonochloridate for protecting amino acids during synthesis processes .

Mecanismo De Acción

Target of Action

The primary target of 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate is the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This compound is often used as a linker in antibody-drug conjugates (ADCs) .

Mode of Action

The compound contains an N-hydroxysuccinimide (NHS) ester, which reacts with the primary amines of proteins to form stable amide bonds . This reaction allows the compound to attach to its target molecules, effectively “linking” them together.

Biochemical Pathways

Given its role as a linker in adcs, it likely influences the pathways related to protein synthesis and degradation, as well as cellular signaling pathways impacted by the specific drug conjugated to the antibody .

Result of Action

The result of the compound’s action is the formation of stable amide bonds with primary amines on proteins and other molecules . This allows it to serve as a linker in ADCs, facilitating the delivery of drugs to specific targets in the body .

Safety and Hazards

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(2-methoxyethoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO6/c1-15-6-7-16-5-4-10(14)17-11-8(12)2-3-9(11)13/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSXKORGOVQCNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

174569-25-6 | |

| Record name | Methoxypolyethylene glycol-succinimidyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174569-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

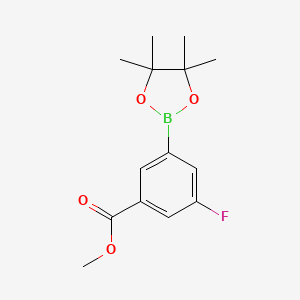

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 7-isobutyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393469.png)